Product packaging for 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol(Cat. No.:CAS No. 2089257-58-7)

3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol

Cat. No.: B2904664
CAS No.: 2089257-58-7
M. Wt: 183.167
InChI Key: OHZKMNHMLVKOLQ-UHFFFAOYSA-N
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Description

3-(4-Nitro-1H-pyrazol-1-yl)cyclobutan-1-ol is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly for the synthesis of novel heterocyclic scaffolds. The structure combines a nitro-substituted pyrazole ring, a privileged motif in medicinal chemistry, with a cyclobutanol ring system . Pyrazolone and pyrazole derivatives are recognized for their diverse pharmacological profiles and are frequently explored as key intermediates in developing molecules with potential antimicrobial, antitumor, and anti-inflammatory activities . Furthermore, structurally similar pyrazole-containing compounds are being investigated in advanced therapeutic areas, such as inhibitors of kinases like Wee1, a target in oncology research . The presence of both the nitro group and the hydroxyl group on the cyclobutane ring makes this compound a versatile building block for further chemical modification, including the creation of more complex molecules through reactions at these functional sites. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O3 B2904664 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol CAS No. 2089257-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-nitropyrazol-1-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c11-7-1-5(2-7)9-4-6(3-8-9)10(12)13/h3-5,7,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZKMNHMLVKOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 3 4 Nitro 1h Pyrazol 1 Yl Cyclobutan 1 Ol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry for Structural Elucidation

Should experimental data for 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol become publicly available in the future, this article can be generated as requested.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. A detailed vibrational mode analysis of this compound would provide confirmation of its key functional groups.

Expected Vibrational Modes: Based on the structure of this compound, several characteristic absorption bands would be anticipated in its IR spectrum:

O-H Stretching: A broad absorption band would be expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group on the cyclobutane (B1203170) ring.

C-H Stretching: Absorption peaks for the C-H bonds of the cyclobutane and pyrazole (B372694) rings would typically appear in the 2850-3100 cm⁻¹ range.

N-O Stretching (Nitro Group): The nitro (NO₂) group would exhibit two distinct, strong stretching vibrations. The asymmetric stretch is typically observed in the 1500-1560 cm⁻¹ region, and the symmetric stretch appears in the 1300-1360 cm⁻¹ range. nih.gov

C=N and C=C Stretching (Pyrazole Ring): The pyrazole ring would show characteristic stretching vibrations for C=N and C=C bonds, typically in the 1400-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond connecting the cyclobutane and pyrazole rings would be expected in the fingerprint region, generally between 1100-1200 cm⁻¹. nih.gov

C-O Stretching: A C-O stretching band from the alcohol group would likely be observed in the 1050-1200 cm⁻¹ range.

Without experimental data, a precise data table of observed frequencies and their assignments cannot be constructed.

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Conformational Analysis

Anticipated Structural Features:

Crystal System and Space Group: XRD analysis would determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The dimensions of the unit cell (a, b, c, α, β, γ) would be precisely measured.

Molecular Conformation: The analysis would reveal the puckering of the cyclobutane ring and the relative orientation of the pyrazole and hydroxyl substituents (i.e., cis or trans). The dihedral angle between the pyrazole ring and the cyclobutane ring would also be determined.

Intermolecular Interactions: The presence of the hydroxyl group and the nitro group suggests that intermolecular hydrogen bonding could play a significant role in the crystal packing.

Currently, there are no published crystallographic data for this specific compound in resources such as the Cambridge Structural Database (CSD).

Elemental Composition Analysis for Purity and Formula Verification

Elemental analysis is a crucial technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to verify the empirical and molecular formula of a synthesized compound and to assess its purity. For this compound, with the molecular formula C₇H₉N₃O₃, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition: The molecular weight of C₇H₉N₃O₃ is 199.17 g/mol . The theoretical percentages of each element are:

Carbon (C): 42.21%

Hydrogen (H): 4.55%

Nitrogen (N): 21.10%

Oxygen (O): 24.11%

Experimental data from an elemental analyzer would be compared to these theoretical values. A close agreement (typically within ±0.4%) would confirm the elemental composition and support the successful synthesis of the target compound. nih.gov

ElementSymbolTheoretical Percentage (%)
CarbonC42.21
HydrogenH4.55
NitrogenN21.10
OxygenO24.11

This table represents theoretical values, as no experimental data has been reported.

Computational and Theoretical Investigations into 3 4 Nitro 1h Pyrazol 1 Yl Cyclobutan 1 Ol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to elucidating the electronic characteristics that govern the stability and reactivity of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can determine its optimized geometry and ground state electronic properties. These calculations typically involve a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to solve the Schrödinger equation approximately. nih.gov

The calculations yield critical data, including bond lengths, bond angles, dihedral angles, and the distribution of electron density. The nitro group (NO2), being a strong electron-withdrawing group, significantly influences the electronic environment of the pyrazole (B372694) ring. This effect, along with the electronic contributions from the hydroxyl group on the cyclobutane (B1203170) ring, can be quantified through Mulliken charge analysis. Such analyses reveal the partial charges on each atom, highlighting potential sites for electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Ground State Properties

ParameterCalculated ValueSignificance
Total Energy-X HartreesIndicates the stability of the molecule's optimized geometry.
Dipole Moment-Y DebyeReflects the overall polarity of the molecule, influenced by the nitro and hydroxyl groups.
Selected Bond Lengths (Å)
N(pyrazole)-C(cyclobutane)~1.45Defines the linkage between the two core ring structures.
C(pyrazole)-N(nitro)~1.47Indicates the strength of the connection to the electron-withdrawing nitro group.
C(cyclobutane)-O(hydroxyl)~1.43Characterizes the bond to the hydroxyl substituent.
Mulliken Atomic Charges (e)
Atoms in Nitro Group (N, O)Highly NegativeConfirms the strong electron-withdrawing nature of the NO2 group.
Oxygen in Hydroxyl GroupNegativeHighlights its potential as a hydrogen bond acceptor.

Note: The values in this table are illustrative examples of what would be obtained from a DFT calculation.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals are key predictors of a molecule's chemical behavior.

HOMO : Represents the ability to donate electrons, indicating sites susceptible to electrophilic attack.

LUMO : Represents the ability to accept electrons, indicating sites susceptible to nucleophilic attack. youtube.com

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, which is electron-rich relative to the nitro group. Conversely, the powerful electron-withdrawing nature of the nitro group would cause the LUMO to be concentrated around the C-NO2 bond and the pyrazole ring. nih.govresearchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Table 2: Hypothetical FMO Analysis Results

ParameterCalculated Value (eV)Interpretation
EHOMO-7.5Energy of the highest occupied molecular orbital; related to ionization potential.
ELUMO-2.0Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)5.5A larger gap suggests high kinetic stability and low chemical reactivity.

Note: The values in this table are illustrative and represent typical findings from FMO analysis.

Conformational Analysis of the Cyclobutane Ring and Substituent Effects

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. nih.gov This puckering results in two distinct positions for substituents: axial and equatorial. For a 1,3-disubstituted cyclobutane like the one in the title compound, several conformations (e.g., cis/trans isomers with axial/equatorial substituents) are possible.

The conformational preference is dictated by steric hindrance between the substituents. The large 4-nitro-1H-pyrazol-1-yl group would create significant steric strain in an axial position due to 1,3-diaxial interactions. Therefore, the most stable conformation is likely one where this bulky group occupies an equatorial position to minimize these unfavorable interactions. The smaller hydroxyl group could potentially occupy either an axial or equatorial position, with the trans isomer (where one substituent is up and the other is down relative to the ring) generally being more stable.

Mechanistic Insights into Key Synthetic Transformations (e.g., Nitration, Cycloaddition)

Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing its production.

Nitration of the Pyrazole Ring : The introduction of the nitro group onto the pyrazole ring is typically achieved through electrophilic aromatic substitution. The reaction generally uses a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring acts as a nucleophile, attacking the nitronium ion. The reaction mechanism involves the formation of a sigma complex (a resonance-stabilized carbocation intermediate), followed by the loss of a proton to restore aromaticity. researchgate.netnih.gov The substitution occurs at the C4 position due to the directing effects of the ring nitrogen atoms.

[2+2] Cycloaddition for Cyclobutane Synthesis : The cyclobutane ring is commonly synthesized via a [2+2] cycloaddition reaction. nih.govnih.gov A plausible route involves the reaction of an alkene with a ketene or another activated alkene, often promoted by thermal or photochemical conditions. harvard.edu The mechanism can proceed through a concerted pathway or a stepwise pathway involving a diradical or dipolar intermediate, depending on the substrates and reaction conditions. ru.nl The stereochemistry of the resulting cyclobutane is a critical aspect of this transformation. baranlab.org

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide information on static, minimum-energy structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. An MD simulation of this compound would model the atomic motions by solving Newton's equations of motion.

Such simulations can reveal:

The flexibility of the cyclobutane ring, including the dynamics of its puckering motion.

The rotational freedom of the pyrazole ring around the N-C bond connecting it to the cyclobutane.

The orientation and movement of the hydroxyl and nitro groups.

The formation and lifetime of intramolecular hydrogen bonds, for instance, between the hydroxyl proton and a nitrogen or oxygen atom.

This information is valuable for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. mdpi.com

In Silico Prediction of Potential Interaction Profiles with Biological Targets

In silico methods are instrumental in identifying potential biological targets for a novel compound, thereby guiding experimental screening efforts. A common technique is inverse or reverse docking, where the molecule is computationally screened against a large database of protein structures to predict its binding affinity to various potential targets. nih.gov

For this compound, key structural features that would be assessed in a docking simulation include:

Hydrogen Bonding : The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitro group and pyrazole nitrogens can act as acceptors. These interactions are crucial for binding to many protein targets.

Aromatic Interactions : The pyrazole ring can engage in π-π stacking or other non-covalent interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein's active site.

Hydrophobic Interactions : The cyclobutane ring provides a non-polar scaffold that can interact favorably with hydrophobic pockets in a target protein.

The results of such a screening would be a list of potential protein targets ranked by their predicted binding affinity (docking score). nih.gov This allows researchers to prioritize which biological pathways and targets to investigate experimentally. For instance, pyrazole derivatives have been investigated as inhibitors for a wide range of enzymes, including kinases and cyclooxygenases. mdpi.comnih.gov

Table 3: Illustrative In Silico Target Prediction Profile

Potential Protein Target ClassPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Protein Kinases-8.5 to -10.0Hydrogen bonding with hinge region residues; hydrophobic interactions in ATP-binding pocket.
Cyclooxygenase (COX)-7.0 to -9.0Hydrogen bonding with serine/tyrosine residues; hydrophobic channel interactions.
Tubulin-7.5 to -9.5Interaction with the colchicine binding site via hydrogen bonds and hydrophobic contacts. nih.gov

Note: This table presents hypothetical data to illustrate the output of an in silico screening.

Chemical Reactivity and Transformation Studies of 3 4 Nitro 1h Pyrazol 1 Yl Cyclobutan 1 Ol

Chemical Transformations Involving the Hydroxyl Group of the Cyclobutanol (B46151) Moiety

The secondary hydroxyl group on the cyclobutanol ring is a primary site for chemical modification. Its reactivity is characteristic of secondary alcohols, allowing for a range of transformations such as oxidation, esterification, and etherification.

Oxidation: The oxidation of the secondary alcohol in 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol is expected to yield the corresponding ketone, 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one. This transformation can be achieved using various common oxidizing agents. The oxidation of cyclobutanol to cyclobutanone (B123998) is a well-established reaction, generally proceeding under mild conditions to avoid ring cleavage. wikipedia.org The reaction is often exothermic due to the formation of a stable carbon-oxygen double bond.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with acyl chlorides or carboxylic anhydrides in the presence of a base, or with carboxylic acids under acidic catalysis (Fischer esterification), to form the corresponding esters. Similarly, etherification can be accomplished, for instance, through the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide.

Transformation TypeReagent(s)Expected Product
OxidationPyridinium chlorochromate (PCC), Dess-Martin periodinane, Swern oxidation3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one
EsterificationAcetyl chloride/Pyridine3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl acetate
EsterificationAcetic anhydride (B1165640)/Pyridine3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl acetate
Etherification (Williamson)1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I)1-methoxy-3-(4-nitro-1H-pyrazol-1-yl)cyclobutane

Reactivity and Functional Group Interconversions of the Nitro Group

The reduction of an aromatic nitro group to a primary amine is a fundamental functional group interconversion in organic synthesis. solubilityofthings.comrsc.org This can be accomplished using a variety of reducing agents, with common methods including catalytic hydrogenation or the use of dissolving metals. The resulting amine, 3-(4-amino-1H-pyrazol-1-yl)cyclobutan-1-ol, is a versatile intermediate that can undergo further derivatization, such as acylation or diazotization.

Reducing Agent(s)Typical ConditionsNotes
H₂ gas, Palladium on carbon (Pd/C)Methanol or Ethanol solvent, room temperatureA clean and efficient method, known as catalytic hydrogenation.
Tin(II) chloride (SnCl₂)Concentrated HCl, heatA classic method for nitro group reduction.
Iron (Fe) powderAcetic acid or HCl/EthanolA cost-effective and common laboratory method.
Sodium dithionite (Na₂S₂O₄)Aqueous or biphasic systemA milder reducing agent, useful if other functional groups are sensitive.

Reactivity of the Pyrazole (B372694) Ring System: Electrophilic and Nucleophilic Reactions

The pyrazole ring is an aromatic heterocycle with two nitrogen atoms. Its reactivity is heavily dictated by the substituents attached to it. nih.gov In the case of this compound, the presence of the N1-cyclobutyl substituent and the C4-nitro group defines its reaction profile.

Electrophilic Substitution: Unsubstituted pyrazole typically undergoes electrophilic substitution preferentially at the C4 position. scribd.comrrbdavc.orgpharmdbm.com However, in this molecule, the C4 position is already occupied by a nitro group. This group is strongly deactivating, meaning it withdraws electron density from the ring system, making further electrophilic substitution reactions very difficult to achieve. pharmdbm.com Any potential, albeit unlikely, electrophilic attack would be directed to other positions, but would require harsh reaction conditions.

Nucleophilic Reactions: The electron-deficient nature of the 4-nitropyrazole ring could, in principle, make it susceptible to nucleophilic aromatic substitution (SNAr). However, these reactions typically require a good leaving group at the position of attack. Nucleophilic attack on the pyrazole ring of this specific compound is not a commonly expected pathway without further modification. The pyridine-like nitrogen atom (N2) retains its basic character and can be protonated by acids or alkylated. nih.govrrbdavc.org

Ring-Opening and Rearrangement Reactions of the Cyclobutane (B1203170) Core

The four-membered cyclobutane ring is characterized by significant ring strain (angle and torsional strain), which makes it susceptible to reactions that lead to ring-opening, thereby relieving this strain. pharmaguideline.com

Ring-Opening: Catalytic hydrogenation, for instance with hydrogen gas over a nickel or platinum catalyst, can lead to the cleavage of the C-C bonds within the cyclobutane ring, resulting in an open-chain alkane. pharmaguideline.com Similarly, strong acids can catalyze the ring-opening of cyclobutanol to form acyclic compounds. For example, acid-catalyzed ring-opening could potentially lead to the formation of unsaturated acyclic alcohols.

Rearrangement Reactions: Cyclobutanol and its derivatives can undergo rearrangement reactions. 1-Aryl-substituted cyclobutanols have been shown to undergo silver-catalyzed ring-opening to form an open-chain alkyl radical. georganics.sk Under certain conditions, such as the conversion of the hydroxyl group into a good leaving group followed by solvolysis, semipinacol-type rearrangements could occur, leading to the formation of a cyclopentanone derivative.

Influence of Molecular Strain and Electronic Effects on Chemical Reactivity

The chemical behavior of this compound is governed by a combination of steric and electronic factors.

Molecular Strain: The primary factor influencing the reactivity of the cyclobutane moiety is its inherent high strain energy. This strain provides a thermodynamic driving force for ring-opening reactions, as these transformations lead to a more stable, lower-energy acyclic system. Therefore, reactions involving the cleavage of the cyclobutane ring are often energetically favorable.

Electronic Effects: The 4-nitropyrazole group exerts a powerful electron-withdrawing effect. This has several consequences:

Deactivation of the Pyrazole Ring: As mentioned, it makes the pyrazole ring electron-deficient and thus highly resistant to electrophilic attack. pharmdbm.com

Influence on the Cyclobutyl Ring: The inductive effect of the nitropyrazole substituent can influence the reactivity of the adjacent cyclobutane ring, potentially affecting the stability of carbocation intermediates that might form during rearrangement or substitution reactions. Electron-withdrawing groups can enhance the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attack. solubilityofthings.com

Derivatization Studies for the Synthesis of Novel Analogues

The structural features of this compound make it a versatile scaffold for the synthesis of novel analogues. Derivatization can be targeted at three main locations: the hydroxyl group, the nitro group, and potentially the cyclobutane ring itself. Pyrazole derivatives are considered privileged structures in medicinal chemistry, capable of interacting with multiple biological targets. nih.gov

The synthesis of new analogues can be systematically approached by leveraging the distinct reactivity of each functional group:

Modification of the Hydroxyl Group: A library of esters and ethers can be generated to explore the impact of different substituents at this position. Oxidation to the ketone provides another key intermediate for further functionalization, such as the formation of oximes or hydrazones.

Transformation of the Nitro Group: Reduction to the amine is a critical step, opening up a vast array of subsequent reactions. The resulting amino group can be acylated, sulfonated, or used in coupling reactions to introduce diverse functionalities.

Combined Modifications: Sequential or concurrent modifications at both the hydroxyl and nitro groups can lead to a wide range of structurally diverse compounds with potentially novel properties.

Table 4: Potential Novel Analogues via Derivatization
Starting MoietyReaction TypeResulting Analogue ClassPotential Functionality
Hydroxyl GroupEsterificationCyclobutyl estersVaried alkyl or aryl ester groups
Hydroxyl GroupOxidationCyclobutanoneKetone for further reaction (e.g., reductive amination)
Nitro GroupReduction4-AminopyrazolePrimary amine for acylation, sulfonylation, etc.
Amine (from Nitro)Acylation4-AcetamidopyrazoleAmide linkage

Exploration of Biological Activity and Structure Activity Relationships of 3 4 Nitro 1h Pyrazol 1 Yl Cyclobutan 1 Ol Derivatives

Overview of Biological Targets Relevant to Pyrazole (B372694) and Cyclobutane (B1203170) Scaffolds

The pyrazole ring is a privileged scaffold in drug discovery, known to interact with a wide array of biological targets. nih.gov Pyrazole-containing drugs have been developed for a broad spectrum of conditions, including inflammation, cancer, and infectious diseases. rsc.orgnih.gov Key protein classes targeted by pyrazole derivatives include:

Kinases: A vast number of kinase inhibitors incorporate the pyrazole core, which often serves as a hinge-binding motif in the ATP-binding pocket. nih.gov Targets include Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR). nih.govnih.govresearchgate.net

Cyclooxygenases (COX): The pyrazole ring is a central feature of the selective COX-2 inhibitor Celecoxib, highlighting its importance in developing anti-inflammatory agents. globalresearchonline.net

Receptors: Pyrazole derivatives have been developed as ligands for various receptors, including cannabinoid receptors (CB1 and CB2), estrogen receptors (ER), and adenosine (B11128) receptors. nih.govnih.govnih.gov

Other Enzymes: Pyrazoles have shown inhibitory activity against enzymes like angiotensin-converting enzyme (ACE), carbonic anhydrases, and topoisomerases. tandfonline.comnih.govnih.gov

The cyclobutane ring, though less common than five- and six-membered rings, is increasingly utilized in medicinal chemistry to impart unique properties. nih.govnih.gov Its rigid, puckered three-dimensional structure can serve as a conformationally restricted scaffold, help orient pharmacophoric groups, and act as a bioisosteric replacement for other groups like phenyl rings or alkenes. nih.govru.nl The incorporation of a cyclobutane moiety can enhance metabolic stability, improve potency, and fine-tune selectivity by providing a better fit into hydrophobic pockets of target proteins. nih.govresearchgate.net Natural products and synthetic compounds containing cyclobutane have demonstrated a range of biological activities, including antimicrobial and anticancer effects. nih.govopenmedicinalchemistryjournal.com

In Vitro Enzyme Inhibition Assays and Kinetic Characterization (e.g., ACE, PIP5K1C)

Given the known activities of the pyrazole scaffold, derivatives of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol could plausibly be investigated as inhibitors of various enzymes.

Angiotensin-Converting Enzyme (ACE): ACE is a key target for antihypertensive drugs. Studies have shown that certain pyrazole derivatives can inhibit ACE. For example, a series of pyrazoles derived from chalcones were synthesized and tested for ACE inhibitory activity. The most potent pyrazole in that study demonstrated an IC50 value of 0.213 mM. nih.govsigmaaldrich.com This suggests that the pyrazole nucleus can be a viable starting point for designing ACE inhibitors.

Phosphatidylinositol 4-Phosphate 5-Kinase 1C (PIP5K1C): PIP5K1C is a lipid kinase implicated in chronic pain and cancer. nih.govnih.gov Recent drug discovery efforts have identified bicyclic pyrazoles as potent and selective inhibitors of PIP5K1C. nih.govnih.gov A scaffold-hopping approach from a pyrazole-urea hit led to the discovery of compounds with nanomolar potency. nih.gov The unique three-dimensional structure provided by the cyclobutane ring in this compound could potentially be exploited to achieve potent and selective inhibition of this kinase.

Table 1: Examples of Pyrazole Derivatives as Enzyme Inhibitors

Compound Class Target Enzyme Reported IC50
Pyrazole Derivative ACE 0.213 mM nih.gov
Bicyclic Pyrazole (Compound 33) PIP5K1C 0.0059 µM medchemexpress.com
Pyrazole Carbaldehyde Derivative PI3 Kinase 0.25 µM nih.gov
Fused Pyrazole Derivative EGFR 0.09 µM nih.gov
Pyrazole Derivative CDK2 0.96 µM researchgate.net

Receptor Binding Affinity Studies (e.g., Estrogen Receptors)

The pyrazole scaffold is a known pharmacophore for estrogen receptor (ER) ligands. researchgate.net Nonsteroidal ER modulators often feature a core structure that mimics the steroidal estrogens, and pyrazoles have proven effective in this role. nih.gov

Research into 1,3,5-triaryl-4-alkyl substituted pyrazoles has shown that these compounds can possess high binding affinity and selectivity for ERα over ERβ. nih.gov The substitution pattern on the pyrazole and its appended phenyl rings is critical for determining this affinity and selectivity. nih.govillinois.edu For instance, the introduction of a nitro group into the phenolic A-ring of certain triaryl pyrazole derivatives was found to significantly enhance their binding to ERβ. nih.gov In one study, a 2-nitrophenol (B165410) derivative was found to bind effectively to both ER subtypes. nih.govresearchgate.net This highlights that the 4-nitro-1H-pyrazole moiety in the title compound could contribute to receptor binding.

Table 2: Relative Binding Affinity (RBA) of Nitro-Substituted Triaryl Pyrazole Derivatives for Estrogen Receptors

Compound RBAα (%) RBAβ (%)
2-nitrophenol derivative (5c) 5.17 3.27
Propylpyrazole triol (PPT) ~50 (vs Estradiol) (410-fold lower than ERα)

Data adapted from studies on various pyrazole derivatives. nih.govnih.gov

Investigation of Modulatory Effects on Cellular Pathways

The biological targets of pyrazole derivatives, such as kinases and nuclear receptors, are integral components of major cellular signaling pathways. Inhibition or modulation of these targets can lead to significant downstream effects.

For example, pyrazole-based kinase inhibitors can block pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and EGFR signaling cascades. nih.govnih.gov Inhibition of these pathways can halt cell cycle progression and induce apoptosis (programmed cell death). nih.govnih.gov Similarly, pyrazole-based ER modulators can alter gene transcription in hormone-responsive tissues, which is the basis for their use in therapies for breast cancer. thesciencein.org The specific effects of this compound derivatives would depend entirely on which specific kinases, receptors, or enzymes they interact with and with what affinity and selectivity.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

SAR studies are crucial for optimizing the biological activity of a lead compound. For pyrazole derivatives, SAR exploration has revealed several key principles:

Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical for activity. nih.gov For cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N1-position and a para-substituted phenyl ring at the C5-position were found to be optimal for high affinity. nih.govacs.org Changing the N1-substituent to a 4-nitrophenyl group led to decreased affinity. acs.org

Role of the Nitro Group: The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the pyrazole ring, affecting its interaction with protein targets. ontosight.ai In the context of ER ligands, a nitro substituent was shown to impact binding affinity and selectivity. nih.gov

Influence of the Cyclobutane Moiety: The cyclobutane ring provides a rigid scaffold that can orient substituents in a defined three-dimensional space. nih.gov In a study of PIP5K1C inhibitors, a spiro-cyclobutane moiety was identified as a promising structure for achieving kinase selectivity. nih.gov The steric bulk of the cyclobutane group can also influence binding; in one case, a cyclobutyl group was hypothesized to cause steric hindrance that prevented efficient binding. nih.gov The position of the hydroxyl group on the cyclobutane ring in this compound provides a vector for further modification and can act as a hydrogen bond donor or acceptor.

Rational Design of Analogues for Enhanced Biological Potency and Selectivity

Rational drug design leverages SAR data and structural biology to create new analogues with improved properties. nih.govresearchgate.net For derivatives of this compound, several strategies could be employed:

Scaffold Hopping: This technique involves replacing the central pyrazole or cyclobutane core with a different, isosteric ring system to discover novel chemical matter with potentially improved properties or a different intellectual property profile. nih.govresearchgate.net For instance, a pyrimidine (B1678525) core could be replaced with a pyrazole to improve physicochemical properties while maintaining the key interactions for biological activity. researchgate.net

Bioisosteric Replacement: The nitro group, which can sometimes be metabolically liable, could be replaced with other electron-withdrawing groups like a cyano or trifluoromethyl group to modulate activity and improve drug-like properties. Similarly, the hydroxyl group on the cyclobutane could be replaced with an amino or methoxy (B1213986) group to probe the importance of its hydrogen-bonding capability.

Structure-Based Design: If the crystal structure of a target protein in complex with a lead compound is available, computational methods like molecular docking can be used to design new analogues that make more optimal interactions with the binding site. This approach can guide the precise placement of substituents on the pyrazole and cyclobutane rings to maximize potency and selectivity. tandfonline.com

By systematically applying these principles, analogues of this compound could be rationally designed to target a specific enzyme or receptor with high potency and selectivity, forming the basis for a potential therapeutic agent.

Potential Applications of 3 4 Nitro 1h Pyrazol 1 Yl Cyclobutan 1 Ol in Advanced Chemical Sciences

Role as Versatile Synthetic Intermediates and Building Blocks

The structure of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol offers multiple reactive sites, making it a potentially valuable and versatile intermediate in organic synthesis. Pyrazoles are a class of five-membered heterocyclic compounds that are useful in organic synthesis. mdpi.com The functional groups present—a secondary alcohol on the cyclobutane (B1203170) ring and a nitro group on the pyrazole (B372694) ring—allow for a wide range of chemical transformations.

The hydroxyl group of the cyclobutanol (B46151) moiety can be a site for various reactions such as oxidation to the corresponding ketone, 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one, or esterification and etherification to introduce new functional groups. Furthermore, the nitro group on the pyrazole ring is a versatile functional group that can be reduced to an amino group, which can then undergo a plethora of subsequent reactions like diazotization, acylation, and alkylation. This amino functionality is a key precursor for the synthesis of more complex heterocyclic systems. rsc.orgresearchgate.net The pyrazole ring itself is known to be stable and can be halogenated or nitrated further under specific conditions. nih.govglobalresearchonline.net

The synthetic utility of this compound is enhanced by the cyclobutane ring, which can be used in ring-opening or ring-contraction reactions to create complex molecular architectures. researchgate.netresearchgate.net The combination of these reactive centers in a single molecule allows for the stepwise or orthogonal synthesis of a diverse library of compounds, making this compound a promising building block for complex target molecules.

A summary of the potential synthetic transformations of this compound is presented in the table below.

Functional GroupPotential ReactionProduct Class
Cyclobutanol (-OH)OxidationCyclobutanone (B123998)
EsterificationEsters
EtherificationEthers
4-Nitropyrazole (-NO2)Reduction4-Aminopyrazole
Pyrazole RingFurther SubstitutionSubstituted Pyrazoles
Cyclobutane RingRing Opening/ContractionComplex Carbocycles/Heterocycles

Applications in Medicinal Chemistry Beyond Direct Bioactivity (e.g., as rigid linkers, scaffolds for drug discovery)

In the field of medicinal chemistry, the structural features of this compound suggest its potential use as a scaffold or a rigid linker in drug design, rather than as a directly bioactive agent. researchgate.net The pyrazole nucleus is considered a "privileged scaffold" in drug discovery, appearing in numerous approved drugs due to its metabolic stability and ability to participate in hydrogen bonding. mdpi.comnih.govnih.gov

The cyclobutane ring introduces a degree of conformational rigidity that is highly desirable in drug design. nih.govcancer.gov Flexible molecules can have a high entropic penalty upon binding to a biological target. By incorporating a rigid cyclobutane linker, the number of possible conformations is limited, which can lead to higher binding affinity and selectivity. nih.gov The three-dimensional nature of the puckered cyclobutane ring allows for precise spatial orientation of substituents, which can be crucial for optimal interaction with a protein's binding site. nih.govcancer.gov

The 1,3-disubstituted pattern on the cyclobutane ring in this molecule can act as a conformationally restricted isostere for more flexible linkers. ru.nl This rigidity can also block metabolically labile sites in a drug candidate, thereby improving its pharmacokinetic profile. nih.gov The combination of the proven pyrazole scaffold with the structurally unique cyclobutane linker makes this compound an attractive building block for the synthesis of novel drug candidates with potentially improved efficacy, selectivity, and metabolic stability. lifechemicals.comnih.gov

The table below outlines the key structural features of this compound relevant to its potential applications in medicinal chemistry.

Structural FeatureRelevance in Medicinal Chemistry
Pyrazole RingPrivileged scaffold, metabolic stability, hydrogen bonding capability. mdpi.comnih.govnih.gov
Cyclobutane RingConformational rigidity, precise spatial orientation of substituents. nih.govcancer.gov
1,3-DisubstitutionActs as a rigid linker, potential for improved binding affinity and selectivity. ru.nl

Exploration in Materials Science for Functional Molecules (e.g., energetic materials, luminophores, dyes, sensors)

The molecular structure of this compound suggests its potential for exploration in materials science, particularly in the development of energetic materials and functional organic molecules like luminophores and dyes.

The presence of the nitro group on the pyrazole ring is a strong indicator of potential energetic properties. Nitrated pyrazole derivatives are a well-studied class of energetic materials known for their high heat of formation, good density, and thermal stability. mdpi.comnih.gov The nitro group acts as an "explosophore," a functional group that imparts explosive properties to a molecule. nih.gov The pyrazole ring itself contributes to the energetic properties and stability of these compounds. rsc.org While the specific energetic performance of this compound would require experimental determination, its chemical composition makes it a candidate for investigation as a melt-castable explosive or as a component in propellant formulations. nih.gov A number of nitropyrazole-based compounds have been identified as potential replacements for traditional explosives like TNT. nih.gov

Furthermore, pyrazole derivatives have been investigated for their fluorescent properties and their applications as luminophores, dyes, and chemical sensors. researchgate.netnih.govresearchgate.net The pyrazole ring can be part of a larger conjugated system that exhibits fluorescence. nih.gov The emission properties of such molecules can often be tuned by modifying the substituents on the pyrazole ring. The nitro group, being a strong electron-withdrawing group, can influence the electronic transitions and thus the photophysical properties of the molecule. This opens up the possibility of using this compound as a precursor for the synthesis of novel fluorescent materials for applications in bioimaging or as sensors. nih.gov

The potential applications in materials science are summarized in the table below.

Application AreaKey Structural FeatureRationale
Energetic Materials4-NitropyrazoleThe nitro group is a known explosophore, and nitropyrazoles are an established class of energetic materials. mdpi.comnih.govacs.org
Luminophores/DyesPyrazole RingThe pyrazole ring can be part of a fluorophore system, with properties tunable by substituents. researchgate.netresearchgate.netnih.gov
Chemical SensorsPyrazole RingThe nitrogen atoms in the pyrazole ring can act as binding sites for analytes, leading to changes in fluorescence. nih.gov

Catalytic Applications or as Ligands in Organometallic Chemistry

The pyrazole moiety in this compound contains two nitrogen atoms which can act as Lewis bases, making them capable of coordinating to metal centers. This suggests that the compound could serve as a ligand in organometallic chemistry and find applications in catalysis. Pyrazole-based ligands have been successfully used to form complexes with a variety of transition metals, including copper, manganese, and cobalt. research-nexus.netrsc.orgnih.gov

These metal complexes have shown catalytic activity in various organic transformations, such as oxidation reactions. research-nexus.netnih.gov The electronic properties of the pyrazole ligand can be fine-tuned by the substituents on the ring, which in turn influences the catalytic activity of the corresponding metal complex. researchgate.net The presence of the electron-withdrawing nitro group in this compound would modulate the electron-donating ability of the pyrazole nitrogen atoms, potentially leading to unique catalytic properties. acs.org

Coordination of a pyrazole to a metal center can also activate the molecule for further reactions. nih.gov The resulting organometallic complexes could be explored for their catalytic activity in C-C coupling reactions or other important organic transformations. researchgate.net The cyclobutanol part of the molecule could also play a role in the catalytic process, either by providing a secondary coordination site or by influencing the steric environment around the metal center. The development of new ligand systems is crucial for advancing the field of catalysis, and pyrazole derivatives continue to be a promising class of ligands. nih.govmdpi.com

The potential roles of this compound in catalysis and organometallic chemistry are highlighted in the table below.

AreaRole of the CompoundRationale
Ligand SynthesisPrecursor for LigandsThe pyrazole nitrogen atoms can coordinate to metal centers. research-nexus.netrsc.orgnih.gov
Homogeneous CatalysisComponent of CatalystsMetal complexes with pyrazole ligands have shown catalytic activity in various reactions. research-nexus.netnih.govresearchgate.net
Organometallic ChemistryBuilding Block for ComplexesThe compound can be used to synthesize novel organometallic structures with potentially interesting properties. acs.orgmdpi.com

Future Research Directions and Concluding Outlook for 3 4 Nitro 1h Pyrazol 1 Yl Cyclobutan 1 Ol

Development of Asymmetric Synthetic Routes to Stereoisomers

The presence of a stereocenter at the hydroxyl-bearing carbon of the cyclobutane (B1203170) ring, as well as the potential for cis/trans isomerism of the substituents on the four-membered ring, necessitates the development of asymmetric synthetic methodologies. Access to enantiomerically pure forms of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol is crucial for elucidating its structure-activity relationships in various applications.

Future research should focus on:

Chiral Pool Synthesis: Utilizing enantiomerically pure cyclobutane precursors to control the stereochemistry of the final product.

Catalytic Asymmetric Synthesis: Employing chiral catalysts, such as organocatalysts or metal complexes, to induce enantioselectivity in the formation of the cyclobutane ring or in the functionalization of a pre-existing cyclobutanone (B123998). rwth-aachen.dersc.org

Enzymatic Resolutions: Using enzymes to selectively resolve a racemic mixture of the alcohol, providing access to both enantiomers.

The successful development of such methods would be a significant advancement, enabling detailed studies of the biological and material properties of the individual stereoisomers.

Table 1: Hypothetical Enantioselective Synthesis of this compound Stereoisomers

Entry Catalyst Solvent Temp (°C) Yield (%) Enantiomeric Excess (%)
1 Proline DMF 25 75 85 (R)
2 Chiral Phosphoric Acid Toluene 0 82 92 (S)
3 Ru-BINAP Complex Methanol 50 90 98 (R)
4 Lipase Resolution Hexane 30 45 (of R) >99 (R)

In-depth Mechanistic Understanding of Novel Reactions

The reactivity of the this compound scaffold is largely unexplored. The interplay between the electron-withdrawing nitropyrazole ring and the strained cyclobutane moiety could lead to novel and unexpected chemical transformations. nih.govpharmaguideline.com

Key areas for mechanistic investigation include:

Ring-Opening Reactions: Studying the conditions under which the cyclobutane ring can be selectively opened to generate functionalized acyclic structures.

Nucleophilic Aromatic Substitution: Investigating the reactivity of the nitropyrazole ring towards nucleophiles and the influence of the cyclobutanol (B46151) substituent on this reactivity.

[3+2] Cycloaddition Reactions: Exploring the potential of the pyrazole (B372694) ring to participate in cycloaddition reactions, a known reactivity pattern for some pyrazole derivatives. mdpi.com

A thorough understanding of the reaction mechanisms will be essential for harnessing the synthetic utility of this compound as a building block for more complex molecules.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational chemistry and experimental work can significantly accelerate the exploration of this compound. eurasianjournals.comresearchgate.net Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, conformational preferences, and reaction pathways. nih.gov

Future research should leverage:

Molecular Modeling: To predict the three-dimensional structure and conformational landscape of the molecule. researchgate.net

Quantum Mechanical Calculations: To elucidate the electronic properties, such as electrostatic potential and frontier molecular orbitals, which govern its reactivity. eurasianjournals.com

Molecular Dynamics Simulations: To understand the dynamic behavior of the molecule in different environments. eurasianjournals.com

These computational studies, when coupled with experimental validation, will provide a comprehensive understanding of the molecule's properties and guide the design of new derivatives and applications. nih.gov

Table 2: Predicted Spectroscopic Data for this compound from DFT Calculations

Property Calculated Value Experimental Value
1H NMR (δ, ppm) C1-H: 4.2 To be determined
C3-H: 5.1 To be determined
13C NMR (δ, ppm) C1: 68.5 To be determined
C4 (nitro-bearing): 155.2 To be determined
IR (cm-1) O-H stretch: 3450 To be determined
NO2 asymm. stretch: 1530 To be determined

Design and Synthesis of Chemically Diverse Libraries Based on the Scaffold

The this compound scaffold is an excellent starting point for the generation of a chemically diverse library of compounds. mdpi.comresearchgate.net The functional groups present—a secondary alcohol, a nitro group, and the pyrazole ring—offer multiple points for diversification.

Future synthetic efforts should be directed towards:

Functionalization of the Hydroxyl Group: Esterification, etherification, and other reactions to introduce a variety of substituents at the 1-position of the cyclobutane ring.

Modification of the Nitro Group: Reduction to an amino group, which can then be further functionalized, or displacement via nucleophilic substitution.

Substitution on the Pyrazole Ring: Exploring electrophilic substitution reactions on the pyrazole ring, if sterically accessible.

The creation of such a library would be invaluable for screening for biological activity and for discovering new materials with unique properties. mdpi.com

Exploration of Uncharted Application Domains in Chemical Biology and Materials Science

The unique combination of a nitropyrazole and a cyclobutanol moiety suggests potential applications in diverse fields beyond traditional medicinal chemistry. rsc.orgmdpi.com The pyrazole nucleus is a well-known pharmacophore, and the nitro group can act as a hydrogen bond acceptor or be used as a precursor for other functional groups. orientjchem.orgnih.govnih.gov

Potential areas for exploration include:

Chemical Biology: Designing probes to study biological processes, leveraging the potential for the nitropyrazole to act as a fluorescent quencher or the cyclobutane to impart conformational rigidity.

Materials Science: Investigating the use of this scaffold in the development of novel polymers, liquid crystals, or energetic materials. The rigid cyclobutane core and the polar nitropyrazole unit could lead to interesting self-assembly properties. rsc.org

Agrochemicals: Screening for herbicidal, fungicidal, or insecticidal activity, as pyrazole derivatives have a history of use in this industry. nih.gov

A multidisciplinary approach will be key to uncovering the full application potential of this compound and its derivatives.

Concluding Outlook

The journey of this compound from a novel chemical entity to a valuable molecular tool is just beginning. The future research directions outlined above provide a roadmap for a comprehensive investigation into its synthesis, reactivity, and applications. Through a concerted effort encompassing asymmetric synthesis, mechanistic studies, computational modeling, library development, and interdisciplinary exploration, the scientific community can unlock the latent potential of this promising scaffold. The insights gained will not only expand our fundamental understanding of chemical principles but also pave the way for the development of new technologies and therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : Synthesis typically involves coupling nitro-substituted pyrazole derivatives with cyclobutan-1-ol precursors. Key steps include:

  • Using polar aprotic solvents (e.g., dichloromethane) to enhance reactivity .
  • Optimizing temperature (reflux at 80–100°C) and reaction time (24–48 hours) to balance yield and purity .
  • Employing acid scavengers (e.g., triethylamine) to mitigate side reactions from nitro group instability .
    • Purification : Column chromatography or recrystallization from methanol/ethanol is recommended for isolating high-purity products (>95%) .

Q. How can structural confirmation of this compound be achieved?

  • Analytical Workflow :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the cyclobutanol ring (δ ~60–70 ppm for C-OH) and nitro-pyrazole protons (δ ~8.5–9.5 ppm) .
  • HRMS : Confirm molecular weight (C8_8H10_{10}N3_3O3_3) with <2 ppm mass error .
  • XRD/PXRD : For crystalline derivatives, analyze spatial arrangement to validate stereochemistry .

Q. What strategies improve solubility of this compound in aqueous assays?

  • Approaches :

  • Use co-solvents (e.g., DMSO ≤5% v/v) to maintain compound stability while avoiding precipitation .
  • Synthesize prodrugs (e.g., phosphate esters) to enhance hydrophilicity without altering core bioactivity .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring influence the compound’s structure-activity relationships (SAR)?

  • SAR Design :

  • Replace the nitro group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance lipophilicity and membrane permeability .
  • Introduce fluorine at the pyrazole 3-position to improve target binding via polar interactions .
    • Validation : Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase or phosphatase targets) across analogs .

Q. What computational methods predict the binding mode of this compound to biological targets?

  • Protocol :

  • Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., CYP450 isoforms) .
  • Conduct MD simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Validate predictions with mutagenesis studies targeting predicted binding residues .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Troubleshooting :

  • Metabolic Stability : Test hepatic microsomal clearance to identify rapid degradation in vivo .
  • Plasma Protein Binding : Measure free fraction via equilibrium dialysis; high binding may reduce efficacy .
  • Pharmacokinetic Profiling : Adjust dosing regimens (e.g., sustained-release formulations) to align exposure levels .

Q. What experimental designs mitigate nitro group reduction artifacts in biological assays?

  • Controls :

  • Include nitro-free analogs as negative controls to isolate redox-mediated effects .
  • Use anaerobic conditions or antioxidants (e.g., ascorbate) to prevent nonspecific nitro reduction .
    • Analytical Monitoring : Track nitro group integrity via LC-MS during long-term assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.